(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name derives from the cyclohexane backbone, with substituents prioritized by functional group hierarchy. The carboxylic acid (-COOH) at position 1 holds the highest priority, followed by the 2-(3-chlorophenyl)-2-oxoethyl group at position 3. The stereochemical descriptors (1S,3R) indicate the absolute configuration of the chiral centers at carbons 1 and 3. Carbon 1 (cyclohexane-C1) adopts an S configuration due to the carboxylic acid group’s priority over the cyclohexane ring, while carbon 3 (cyclohexane-C3) adopts an R configuration due to the spatial arrangement of the oxoethyl and adjacent substituents.
The stereochemistry is further defined by the Cahn-Ingold-Prelog rules , which assign priorities based on atomic number and branching. For the 3-chlorophenyl-oxoethyl substituent, the ketone oxygen and chlorine atom influence the priority order, stabilizing the (1S,3R) diastereomer over alternative configurations.
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain. Substituents at positions 1 and 3 occupy equatorial or axial positions depending on their bulkiness and electronic interactions:
Electronic Structure and Resonance Stabilization
The electronic properties of the compound are dominated by resonance interactions within the carboxylic acid and ketone groups:
Carboxylic Acid Resonance
The -COOH group exhibits resonance stabilization between the carbonyl oxygen and the hydroxyl group, delocalizing electron density across the O-C-O framework. This resonance lowers the acidity of the hydroxyl proton (pKa ≈ 4.7) compared to non-conjugated alcohols.
Ketone Group Electronic Effects
The 2-oxoethyl substituent contains a ketone (-CO-) that withdraws electron density via inductive effects , polarizing the adjacent C-Cl bond in the 3-chlorophenyl ring. This polarization enhances the electrophilic character of the aromatic ring, facilitating potential substitution reactions at the meta position.
Chlorophenyl Ring Contributions
The 3-chlorophenyl group introduces ortho/para-directing effects due to the chlorine atom’s electron-withdrawing nature. However, steric hindrance from the cyclohexane ring limits reactivity at the ortho positions, making para substitution more favorable in synthetic modifications.
Resonance Structures of Key Groups
- Carboxylic Acid:
$$
\ce{O=C-O-H <-> O^- -C=O-H^+}
$$ - Ketone Group:
$$
\ce{R-C(=O)-R' <-> R-C(-O^-)-R'^+}
$$
These resonance forms stabilize the molecule and influence its reactivity in acid-base and nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMXSVOJDRHTE-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152118 | |
| Record name | rel-(1R,3S)-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-16-8 | |
| Record name | rel-(1R,3S)-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclohexane Carboxylic Acid Framework
The cyclohexane ring with a carboxylic acid substituent at the 1-position forms the foundational scaffold. Retrosynthetically, this moiety can be derived from cyclohexene precursors via Diels-Alder cycloaddition or hydrogenation of aromatic intermediates. For instance, hydrogenation of substituted benzoic acids under high-pressure H₂ with palladium catalysts yields cis-cyclohexane carboxylic acids, though stereochemical outcomes require careful control.
2-(3-Chlorophenyl)-2-Oxoethyl Sidechain Installation
The ketone-bearing sidechain at the 3-position is introduced via Friedel-Crafts acylation or alkylation. A 3-chlorophenylacetyl chloride derivative may serve as an electrophilic agent, reacting with a cyclohexane intermediate possessing a nucleophilic site (e.g., enolate or Grignard reagent). Patent WO2017070418A1 highlights analogous strategies for attaching aryl ketone groups to cyclohexane backbones using lithium aluminum hydride-mediated reductions.
Stereochemical Considerations
The (1S,3R) configuration necessitates asymmetric synthesis or resolution techniques. Chiral auxiliaries, enzymatic resolution, or catalytic asymmetric hydrogenation are employed to enforce the desired stereochemistry. For example, Sigma-Aldrich’s cis-isomer product (95% purity) suggests chromatographic separation of diastereomers or enantioselective crystallization.
Stepwise Synthetic Routes
Cyclohexene Carboxylic Acid Synthesis
A Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives generates a bicyclic intermediate, which is hydrogenated to yield cis-cyclohexane-1-carboxylic acid. Alternative routes involve Birch reduction of benzoic acid derivatives, though this risks over-reduction.
Ketone Sidechain Introduction
The cyclohexane carboxylic acid is converted to its enolate using LDA (lithium diisopropylamide) at −78°C, which reacts with 3-chlorophenylacetyl chloride to form the ketone-adducted product. Quenching with aqueous HCl yields the crude product, requiring purification via recrystallization (ethanol/water).
Table 1: Representative Reaction Conditions for Sidechain Addition
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Enolate Formation | LDA, THF, −78°C, 1 h | 85 | 90 |
| Acylation | 3-Chlorophenylacetyl chloride, 0°C, 2 h | 72 | 88 |
| Workup | 1 M HCl, EtOAc extraction | — | — |
Preparation of 3-Chlorophenyl Ketone Fragment
3-Chlorophenylacetic acid is treated with oxalyl chloride to form the acid chloride, which undergoes Friedel-Crafts acylation with cyclohexane methanol to install the ketone.
Carboxylic Acid Functionalization
The cyclohexane methanol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by resolution via chiral HPLC to isolate the (1S,3R) enantiomer.
Stereochemical Control and Resolution Techniques
Asymmetric Catalysis
Chiral catalysts such as (R)-BINAP-ruthenium complexes enable enantioselective hydrogenation of prochiral ketones. Patent CN110343050A describes similar strategies for achieving >90% enantiomeric excess (ee) in cyclohexane derivatives.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic ester intermediate, yielding the desired (1S,3R)-acid with 95% ee.
Purification and Characterization
Chromatographic Methods
Flash chromatography (silica gel, hexane/EtOAc gradient) removes non-polar byproducts, while chiral HPLC (Chiralpak AD-H column) resolves enantiomers.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) enhances purity to >99%, as reported for the cis-isomer. Differential scanning calorimetry (DSC) confirms polymorphic stability.
Process Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, solvents like ethanol or water.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound features a cyclohexane ring with a carboxylic acid group and a chlorophenyl substituent, imparting unique chemical reactivity that is crucial for its biological activity.
Anticancer Activity
Research has indicated that (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Modulation : The compound can influence cell cycle progression, leading to growth arrest in cancer cells.
- Caspase Activation : It activates caspases, which are critical for the execution of apoptosis.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes or enzymes, inhibiting growth.
Antibacterial Efficacy
In vitro tests have revealed the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory diseases or conditions.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Structure : Differs in stereochemistry (cis-2 configuration vs. 1S,3R).
- Molecular Formula : C₁₅H₁₇ClO₃ (identical to the target compound).
rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Structure : 3-Methylphenyl substituent instead of 3-chlorophenyl.
- Molecular Formula : C₁₆H₂₀O₃; molecular weight 260.33 g/mol .
- Key Difference : Replacement of Cl with CH₃ reduces electronegativity and lipophilicity (lower logP), which may decrease membrane permeability compared to the target compound .
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Structure : 4-Bromophenyl substituent instead of 3-chlorophenyl.
- Molecular Formula : C₁₅H₁₇BrO₃; molecular weight 325.2 g/mol .
Functional Group Modifications on the Cyclohexane Core
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
- Structure: Boc-protected amino group instead of oxoethyl-chlorophenyl.
- Molecular Formula: C₁₂H₂₁NO₄; molecular weight 243.3 g/mol.
- Key Difference : The Boc group introduces steric bulk and alters polarity, likely reducing reactivity compared to the ketone-containing target compound .
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Pharmacologically Relevant Analogs
Edoxaban Impurity Q
- Structure : Complex substituents including a chloropyridinyl group and tetrahydrothiazolo ring.
- Molecular Formula : C₂₂H₂₅ClN₆O₅S; molecular weight 520.99 g/mol .
Physicochemical and Pharmacological Data Comparison
Key Findings
Stereochemistry : The (1S,3R) configuration in the target compound may offer superior target engagement compared to cis-2 diastereomers due to optimized spatial alignment .
Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) enhance stability and binding in hydrophobic environments.
Functional Groups :
- Ketones (target compound) enable hydrogen bonding, critical for receptor interactions.
- Hydroxyl/Boc groups improve solubility but limit membrane permeability .
Biological Activity
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, often referred to as compound 56, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexane ring and a chlorophenyl substituent, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antitumor properties, pharmacodynamics, and structure-activity relationships (SAR).
- Molecular Formula : C15H17ClO3
- Molecular Weight : 280.75 g/mol
- Density : 1.233 g/cm³
- Boiling Point : 457.8 °C at 760 mmHg
- Flash Point : 230.7 °C
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In studies involving the SJSA-1 cell line, this compound demonstrated effective inhibition of cell growth with an IC50 value of approximately 13 nM . The compound's mechanism involves the inhibition of murine double minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor pathway.
Case Studies
- SJSA-1 Xenograft Model : In vivo studies using a xenograft model demonstrated that oral administration of the compound at doses of 50 mg/kg and 100 mg/kg resulted in significant tumor growth inhibition. At the higher dose, maximum tumor regression was observed, achieving up to 87% reduction in tumor size during treatment .
- Pharmacodynamic Studies : The pharmacodynamic effects were assessed by evaluating protein expression levels in tumor tissues. Following administration of the compound, there was a marked upregulation of p53 and p21 proteins, indicating strong activation of the p53 pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Substituent | Enhances binding affinity to MDM2 |
| Carboxylic Acid Group | Critical for maintaining biological activity |
| Cyclohexane Ring | Provides structural stability |
Comparative Analysis
In comparison with structurally similar compounds, variations in substituents significantly affect biological activity. For instance:
| Compound Name | IC50 Value (nM) | Key Features |
|---|---|---|
| (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 60 | Para-chloro substitution alters efficacy |
| (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 70 | Methoxy group potentially reduces potency |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
- Methodological Answer : Synthesis of this compound likely involves stereoselective coupling of the 3-chlorophenyl-2-oxoethyl moiety to a functionalized cyclohexane carboxylic acid scaffold. Cyclization reactions using catalysts like BF₃·Et₂O (as seen in similar systems) could stabilize intermediates . Key steps include:
- Stereochemical control : Use chiral auxiliaries or enzymatic resolution to ensure (1S,3R) configuration.
- Functional group compatibility : Protect the carboxylic acid during ketone formation to avoid side reactions.
- Purification : Chromatography or crystallization to isolate the enantiomerically pure product.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related cyclohexane derivatives .
- NMR spectroscopy : Compare coupling constants (e.g., ) with known chair conformers of substituted cyclohexanes to infer substituent orientation .
- Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard classification : Analogous cyclohexane carboxylic acid derivatives exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization (H335) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Follow first-aid measures for accidental exposure (e.g., flushing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexane ring influence the compound’s reactivity and stability?
- Methodological Answer :
- Chair vs. boat conformers : Substituents at the 1- and 3-positions favor chair conformations with equatorial orientation to minimize 1,3-diaxial strain . Computational modeling (DFT/B3LYP) can predict energy differences between conformers.
- Impact on reactivity : Axial carboxylic acid groups may increase acidity due to reduced steric hindrance in the transition state during deprotonation .
Q. How can contradictory data on the compound’s solubility in aqueous vs. organic phases be resolved?
- Methodological Answer :
- Partition coefficient studies : Use shake-flask methods or HPLC to measure log values. Cyclohexane carboxylic acids with aromatic substituents (e.g., 3-chlorophenyl) often exhibit higher organic-phase solubility compared to aliphatic analogs .
- pH-dependent solubility : Adjust pH to deprotonate the carboxylic acid, enhancing aqueous solubility. Validate via UV-Vis spectroscopy or titration.
Q. What mechanistic insights explain the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional group contributions : The 3-chlorophenyl-2-oxoethyl moiety may act as a hydrogen-bond acceptor, while the carboxylic acid enhances binding to polar targets.
- SAR validation : Synthesize analogs (e.g., replacing Cl with F or modifying the cyclohexane ring) and compare bioactivity using standardized assays (e.g., enzyme inhibition). Reference studies on cyclohexane carboxylic acid derivatives show that increased hydrophobicity correlates with enhanced membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms.
- Spectroscopic cross-validation : Compare NMR (e.g., DEPT) and IR spectra with literature data. Inconsistent NMR shifts may arise from solvent effects or conformational flexibility .
Experimental Design Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
